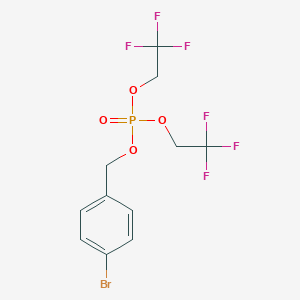![molecular formula C19H16F2N2O B2670632 N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide CAS No. 1203042-55-0](/img/structure/B2670632.png)
N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Potential Biological Activities
Synthesis Techniques and Antiplasmodial Properties : Research involving similar compounds, such as N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, has been conducted to explore their synthesis through successive and one-pot reaction sequences. These compounds have been evaluated for their potential in vitro antiplasmodial properties, showcasing a combination of fluoroaryl groups required for biological activity against Plasmodium falciparum, hinting at a possible area of application for N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide in malaria research (Mphahlele, Mmonwa, & Choong, 2017).
Molecular Docking and Anti-inflammatory Activity : Derivatives of similar structural frameworks have been synthesized and characterized, with specific compounds showing potential anti-inflammatory activity confirmed through in silico modeling. This includes molecular docking analysis targeting cyclooxygenase domains, suggesting the relevance of these compounds in the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Chemical Properties and Interaction Studies
Structural Analysis : Studies on compounds with structural similarities to N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide, involving N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, have provided insights into their molecular shape, intermolecular interactions, and crystallization behavior. Such information can be crucial for understanding the chemical behavior and potential applications of the compound (Boechat et al., 2011).
Antioxidant Properties : The synthesis and evaluation of similar compounds, such as N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, have been conducted to explore their antioxidant activities. These studies reveal that certain configurations exhibit considerable antioxidant activity, suggesting a potential research avenue for N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide in oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It can also include information on safe handling and disposal of the compound.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O/c20-12-8-9-15(21)16(10-12)22-19(24)11-23-17-6-2-1-4-13(17)14-5-3-7-18(14)23/h1-2,4,6,8-10H,3,5,7,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWHSPFFJGZANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670549.png)
![3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670551.png)
![2-Chloro-N-[1-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propan-2-yl]propanamide](/img/structure/B2670552.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2670553.png)
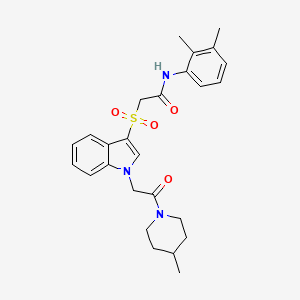
![2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol](/img/structure/B2670558.png)
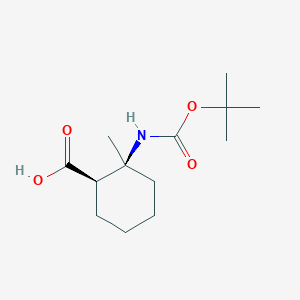

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)

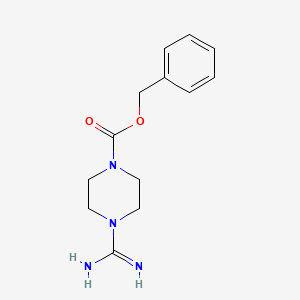
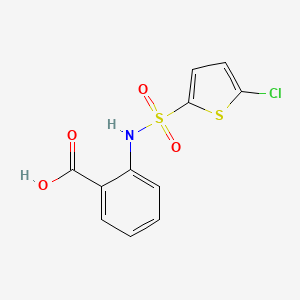
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2670568.png)
